3-Chloro-5-(trifluoromethyl)anisole
Description
3-Chloro-5-(trifluoromethyl)anisole (CAS: 886497-07-0) is a halogenated aromatic ether with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol . Its structure features a methoxy group (-OCH₃) at the 1-position, a chlorine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position on a benzene ring. Key physical properties include a refractive index of 1.468 and a purity of 97% in commercial preparations . The compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance reactivity in substitution reactions.
Properties
IUPAC Name |
1-chloro-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLMBMVNHVUJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397286 | |
| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-07-0 | |
| Record name | 3-Chloro-5-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)anisole typically involves the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The acyl group is introduced at the meta position relative to the chloro group.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the trifluoromethyl group can undergo reduction under specific conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Zinc amalgam (Zn(Hg)) in hydrochloric acid (HCl).
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products:
Nitration: 3-Chloro-5-(trifluoromethyl)-2-nitroanisole.
Reduction: this compound with reduced functional groups.
Halogenation: 3-Chloro-5-(trifluoromethyl)-2,4-dihaloanisole.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)anisole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Industry: It is employed in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)anisole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets in enzymes and receptors. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogens and Functional Groups
3-Bromo-5-(trifluoromethoxy)anisole (CAS: 1330750-28-1)
2-Chloro-5-nitroanisole (CAS: 1009-36-5)
- Molecular Formula: C₇H₆ClNO₃
- Molecular Weight : 187.58 g/mol
- Key Differences: Substitutes -CF₃ with a nitro (-NO₂) group, a stronger electron-withdrawing moiety. The nitro group directs incoming electrophiles to specific positions on the ring, contrasting with the meta-directing effects of -CF₃ in the parent compound .
Aromatic Core Modifications
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-26-1)
Functional Group Derivatives
3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)
- Molecular Formula : C₈H₃Cl₂F₃O
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects: The -CF₃ group in this compound provides moderate electron-withdrawing effects, enhancing stability in radical reactions compared to -NO₂ or -OCF₃ analogs .
- Reactivity : The methoxy group in the parent compound offers ortho/para-directing effects, whereas pyridine-based derivatives exhibit regioselectivity influenced by ring nitrogen .
- Synthetic Utility : Bromine-substituted analogs (e.g., 3-Bromo-5-(trifluoromethoxy)anisole) are preferred in cross-coupling reactions due to the higher leaving-group ability of Br compared to Cl .
Biological Activity
3-Chloro-5-(trifluoromethyl)anisole (C₈H₆ClF₃O) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
- Molecular Formula : C₈H₆ClF₃O
- Molecular Weight : 208.57 g/mol
- Structure : Contains a chloro group and a trifluoromethyl group attached to an anisole backbone, which significantly influences its reactivity and biological activity.
This compound has been shown to interact with various biological targets, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and endogenous compounds. The compound's interactions can lead to the formation of reactive intermediates, potentially modifying biomolecules' structure and function.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme | Effect of this compound |
|---|---|
| CYP1A2 | Inhibition of activity |
| CYP2D6 | Modulation of substrate metabolism |
| CYP3A4 | Potential formation of toxic metabolites |
Cellular Effects
The compound influences several cellular processes, notably through its modulation of signaling pathways. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in cell proliferation and inflammation. By interacting with transcription factors such as NF-κB and AP-1, this compound can alter gene expression related to these pathways .
Table 2: Gene Expression Modulation
| Pathway | Effect on Gene Expression |
|---|---|
| MAPK | Upregulation of inflammatory cytokines |
| NF-κB | Increased expression of anti-apoptotic genes |
| AP-1 | Enhanced cell proliferation |
Molecular Mechanism
The primary mechanism through which this compound exerts its biological activity involves binding to specific sites on enzymes, leading to either inhibition or activation. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, thereby impacting the metabolism of various substrates.
Mechanistic Pathway Overview
- Binding : The compound binds to cytochrome P450.
- Inhibition : This binding inhibits the enzyme's catalytic activity.
- Metabolic Impact : Results in altered metabolism of drugs and other xenobiotics.
Temporal and Dosage Effects
The biological effects of this compound can vary significantly over time and dosage levels in laboratory settings. At lower doses, it may exhibit minimal toxicity while primarily affecting specific biochemical pathways. Conversely, higher doses have been associated with hepatotoxicity and nephrotoxicity .
Table 3: Dosage Effects in Animal Models
| Dosage (mg/kg) | Observed Effects |
|---|---|
| Low (1-10) | Minimal toxicity |
| Moderate (10-50) | Altered liver enzyme activity |
| High (>50) | Hepatotoxicity; nephrotoxicity observed |
Case Studies and Research Findings
Research has highlighted the potential applications of this compound in drug development and therapeutic agents due to its unique chemical properties. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
